molecular formula C7H5Br2ClO B14724542 2,4-Dibromo-6-chloro-3-methylphenol CAS No. 5415-78-1

2,4-Dibromo-6-chloro-3-methylphenol

Cat. No.: B14724542
CAS No.: 5415-78-1
M. Wt: 300.37 g/mol
InChI Key: JFODRSKAZPAWDP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloro-3-methylphenol is an organic compound with the molecular formula C7H4Br2ClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methyl groups on the aromatic ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-6-chloro-3-methylphenol can be synthesized through the bromination and chlorination of 3-methylphenol (m-cresol). The process involves the following steps:

    Bromination: 3-methylphenol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions.

    Chlorination: The dibrominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce a chlorine atom at the 6 position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form different phenolic derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of hydroxylated phenols.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrogenated phenols.

Scientific Research Applications

2,4-Dibromo-6-chloro-3-methylphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phenolic derivatives.

    Biology: Studied for its antimicrobial properties and potential use as a disinfectant.

    Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.

    Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial agents for various industrial applications.

Mechanism of Action

The antimicrobial activity of 2,4-Dibromo-6-chloro-3-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol (p-Chlorocresol): Known for its disinfectant and antiseptic properties.

    2,4-Dibromo-6-methylphenol: Similar structure but lacks the chlorine atom, used in antimicrobial applications.

    2,4-Dibromo-6-isopropyl-3-methylphenol: Contains an isopropyl group instead of a chlorine atom, used as a preservative and antimicrobial agent.

Uniqueness

2,4-Dibromo-6-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of these halogens with the phenolic structure provides a broad spectrum of antimicrobial activity, making it effective against a wide range of microorganisms.

Properties

CAS No.

5415-78-1

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

2,4-dibromo-6-chloro-3-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3

InChI Key

JFODRSKAZPAWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)Cl)Br

Origin of Product

United States

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